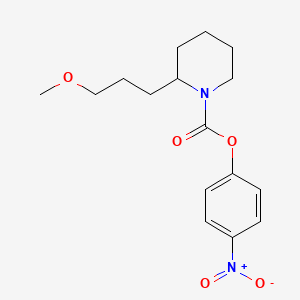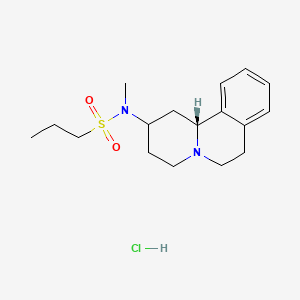
YKL-5-124
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YKL-5-124 est un inhibiteur covalent puissant et sélectif de la kinase dépendante des cyclines 7 (CDK7). Ce composé a été développé pour cibler la CDK7 avec une grande spécificité, ce qui en fait un outil précieux pour l'étude de la régulation du cycle cellulaire et du contrôle transcriptionnel. La CDK7, avec la cycline H et la MAT1, forme le complexe d'activation de la CDK, qui est crucial pour l'activation d'autres kinases dépendantes des cyclines et la régulation de la transcription par l'ARN polymérase II .
Applications De Recherche Scientifique
YKL-5-124 has been extensively used in scientific research to study the role of CDK7 in cell cycle regulation and transcription. It has shown significant potential in cancer research, particularly in understanding the mechanisms of cell cycle arrest and apoptosis in cancer cells. The compound has also been used to investigate the transcriptional regulation of genes associated with cancer progression and resistance to therapy. Additionally, this compound has been explored for its potential in combination therapies with other anticancer agents, showing promising results in preclinical studies .
Mécanisme D'action
The mechanism of action of YKL-5-124 involves the covalent inhibition of CDK7. By forming a covalent bond with the cysteine residue in the active site of CDK7, this compound effectively blocks the kinase activity of CDK7. This inhibition leads to a reduction in the phosphorylation of RNA polymerase II, which is essential for transcription initiation. Consequently, the compound induces cell cycle arrest at the G1/S transition and inhibits the expression of genes driven by the E2F transcription factor .
Analyse Biochimique
Biochemical Properties
YKL-5-124 plays a crucial role in biochemical reactions by selectively inhibiting CDK7. CDK7 is a key component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other cyclin-dependent kinases (CDKs) involved in cell cycle progression. This compound interacts with CDK7 by forming a covalent bond with the cysteine residue in the active site of the enzyme, leading to irreversible inhibition. This interaction disrupts the phosphorylation of CDK substrates, thereby inhibiting cell cycle progression and transcriptional regulation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting CDK7, this compound induces cell cycle arrest, particularly at the G1 phase, preventing cells from progressing to the S phase. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce the phosphorylation of RNA polymerase II, a critical enzyme in transcription, leading to decreased transcriptional activity . Additionally, this compound influences the expression of cell cycle-regulated genes, further contributing to cell cycle arrest and altered cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its covalent binding to the active site of CDK7. This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of its substrates. As a result, the CAK complex is unable to activate other CDKs, leading to cell cycle arrest. This compound also affects transcriptional regulation by inhibiting the phosphorylation of RNA polymerase II, which is essential for the initiation and elongation of transcription. This dual inhibition of cell cycle progression and transcriptional regulation underscores the potency and selectivity of this compound as a CDK7 inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to degradation and reduced efficacy. Long-term studies have shown that continuous treatment with this compound results in sustained cell cycle arrest and decreased transcriptional activity, highlighting its potential for long-term applications in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK7 activity, leading to cell cycle arrest and reduced transcriptional activity. At higher doses, this compound can exhibit toxic effects, including apoptosis and adverse effects on normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of CDK7 activity without causing toxicity. These findings underscore the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell cycle regulation and transcriptional control. By inhibiting CDK7, this compound disrupts the phosphorylation of CDK substrates, affecting the activity of enzymes and cofactors involved in these pathways. This inhibition leads to altered metabolic flux and changes in metabolite levels, further contributing to cell cycle arrest and decreased transcriptional activity. The compound’s impact on metabolic pathways highlights its potential as a tool for studying the interplay between cell cycle regulation and metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s selective inhibition of CDK7 suggests that it may be preferentially localized to regions with high CDK7 activity, such as proliferating cells and tissues. This compound’s distribution within cells is influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and accumulation in target cells .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with CDK7 and other cellular components. The compound is directed to specific compartments or organelles where CDK7 is active, such as the nucleus. Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action. The subcellular localization of this compound is crucial for its inhibitory activity and effectiveness in modulating cell cycle progression and transcriptional regulation .
Méthodes De Préparation
La synthèse de YKL-5-124 implique plusieurs étapes, y compris la formation d'intermédiaires clés et les réactions de couplage finalesLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
YKL-5-124 subit plusieurs types de réactions chimiques, principalement axées sur son interaction avec la CDK7. Le composé forme une liaison covalente avec un résidu cystéine dans le site actif de la CDK7, conduisant à une inhibition irréversible. Cette réaction est hautement sélective et n'affecte pas de manière significative d'autres kinases telles que la CDK9 et la CDK2. Le principal produit de cette réaction est la CDK7 modifiée de manière covalente, qui est incapable de participer à d'autres activités catalytiques .
Applications de recherche scientifique
This compound a été largement utilisé dans la recherche scientifique pour étudier le rôle de la CDK7 dans la régulation du cycle cellulaire et la transcription. Il a montré un potentiel significatif dans la recherche sur le cancer, en particulier pour comprendre les mécanismes d'arrêt du cycle cellulaire et d'apoptose dans les cellules cancéreuses. Le composé a également été utilisé pour étudier la régulation transcriptionnelle des gènes associés à la progression du cancer et à la résistance à la thérapie. De plus, this compound a été étudié pour son potentiel dans les thérapies combinées avec d'autres agents anticancéreux, montrant des résultats prometteurs dans des études précliniques .
Mécanisme d'action
Le mécanisme d'action de this compound implique l'inhibition covalente de la CDK7. En formant une liaison covalente avec le résidu cystéine dans le site actif de la CDK7, this compound bloque efficacement l'activité kinase de la CDK7. Cette inhibition entraîne une réduction de la phosphorylation de l'ARN polymérase II, qui est essentielle à l'initiation de la transcription. Par conséquent, le composé induit un arrêt du cycle cellulaire à la transition G1/S et inhibe l'expression des gènes dirigés par le facteur de transcription E2F .
Comparaison Avec Des Composés Similaires
YKL-5-124 est unique dans sa haute sélectivité pour la CDK7 par rapport à d'autres kinases telles que la CDK9 et la CDK2. Des composés similaires comprennent le THZ1, qui cible également la CDK7 mais présente un profil d'inhibition des kinases plus large. Contrairement au THZ1, this compound n'affecte pas de manière significative la phosphorylation globale de l'ARN polymérase II, ce qui en fait un outil plus sélectif pour étudier les fonctions spécifiques de la CDK7. D'autres composés similaires comprennent l'ICEC0942, le SY-1365, le SY-5609 et le LY3405105, qui sont actuellement à différents stades de développement clinique pour la thérapie du cancer .
Propriétés
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPABJHHKKJIDGX-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

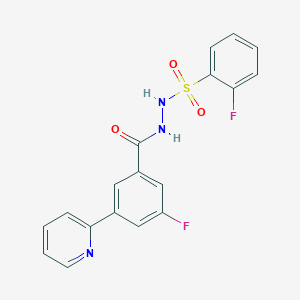
![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)

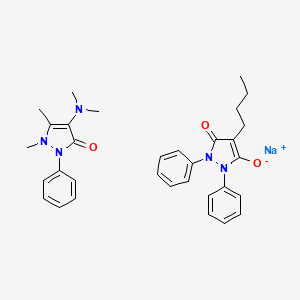
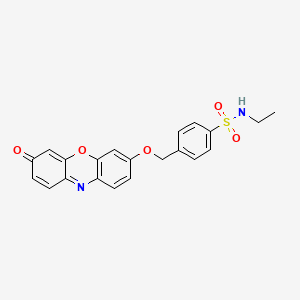
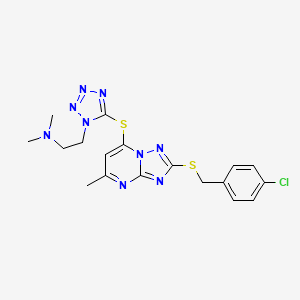
![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)
